molecular formula C17H13N3O B2650800 2-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921843-86-9

2-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No. B2650800
CAS RN: 921843-86-9
M. Wt: 275.311
InChI Key: LRRFOOXOBBTBTB-UHFFFAOYSA-N
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Description

The compound “2-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole” is a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The benzyl group suggests a benzene ring attached to the indole structure .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole-based hybrids have been synthesized for their biological activities . These methods often involve multi-component reactions .

Safety and Hazards

The safety and hazards associated with “2-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole” could not be determined from the available information. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(1-benzylindol-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)10-16(20)17-19-18-12-21-17/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRFOOXOBBTBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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